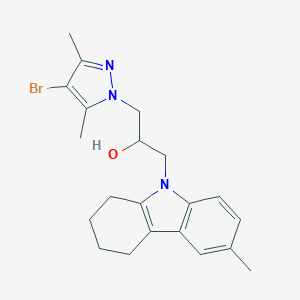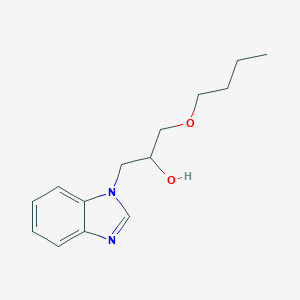![molecular formula C17H15Cl2IN2O2 B289245 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide, also known as Compound A, is a small molecule inhibitor that has been studied extensively in recent years for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mécanisme D'action
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A inhibits PAK4 activity by binding to the ATP-binding site of the protein. This binding prevents PAK4 from phosphorylating its downstream targets, leading to a reduction in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its effects on PAK4 activity, 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the activity of other proteins involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for investigating PAK4 activity and its role in cancer. However, one limitation of using this compound is that it may have off-target effects on other proteins, making it important to use appropriate controls and confirmatory experiments.
Orientations Futures
There are several potential future directions for research on 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A. One area of interest is in developing more specific and potent inhibitors of PAK4 activity, which may have improved efficacy and fewer off-target effects. Another area of interest is in investigating the role of PAK4 in other diseases, such as neurological disorders and cardiovascular disease. Finally, there is potential for investigating the use of 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve overall treatment efficacy.
Méthodes De Synthèse
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A can be synthesized using a variety of methods, but the most common approach involves the reaction of 2,4-dichlorobenzoyl chloride with 4-iodo-2-[(propylamino)carbonyl]aniline in the presence of a base such as triethylamine. The resulting product can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A has been studied extensively for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called PAK4, which is involved in cancer cell growth and metastasis. This inhibition has been shown to reduce tumor growth in preclinical models, making 2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide A a potential candidate for further investigation as a cancer treatment.
Propriétés
Formule moléculaire |
C17H15Cl2IN2O2 |
|---|---|
Poids moléculaire |
477.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-iodo-2-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15Cl2IN2O2/c1-2-7-21-16(23)13-9-11(20)4-6-15(13)22-17(24)12-5-3-10(18)8-14(12)19/h3-6,8-9H,2,7H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
RBPFHZCAPQJNMU-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCCNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)


![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)


![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)



